![molecular formula C10H8Br2Cl2N2O2 B14626278 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide CAS No. 58414-11-2](/img/structure/B14626278.png)
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide typically involves the bromination of a precursor compound followed by the introduction of the carbamoyl group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction is carefully monitored to maintain the quality and yield of the product. Advanced purification techniques are employed to remove any impurities and ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine or chlorine atoms, resulting in different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or chlorinated derivatives, while reduction can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses or inhibition of specific enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]butanamide
- 2,3-Dichloro-N-[(3,5-dibromophenyl)carbamoyl]propanamide
- 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]ethanamide
Uniqueness
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide stands out due to its specific combination of bromine and chlorine atoms, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
58414-11-2 |
|---|---|
Molekularformel |
C10H8Br2Cl2N2O2 |
Molekulargewicht |
418.89 g/mol |
IUPAC-Name |
2,3-dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide |
InChI |
InChI=1S/C10H8Br2Cl2N2O2/c11-4-8(12)9(17)16-10(18)15-7-2-5(13)1-6(14)3-7/h1-3,8H,4H2,(H2,15,16,17,18) |
InChI-Schlüssel |
DGYUQHMCBBFTCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
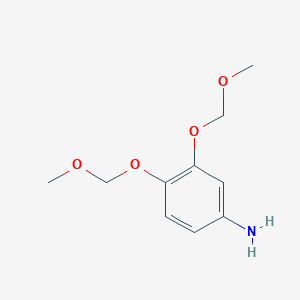
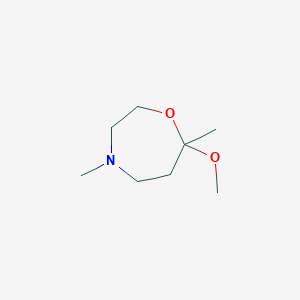

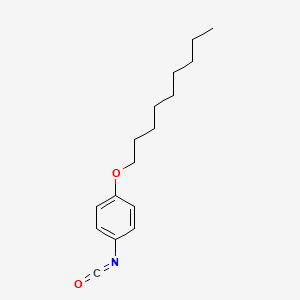


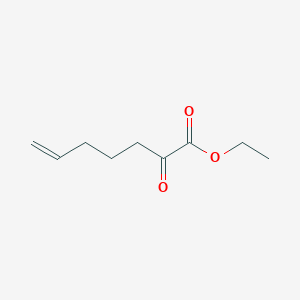

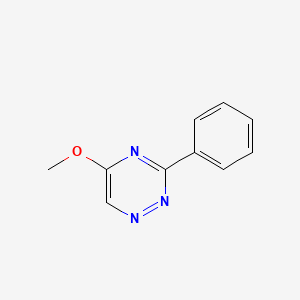
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)

![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
